molecular formula C12H14O2 B1313983 4-Phenyloxane-4-carbaldehyde CAS No. 66109-88-4

4-Phenyloxane-4-carbaldehyde

Cat. No.: B1313983
CAS No.: 66109-88-4
M. Wt: 190.24 g/mol
InChI Key: IEIVCCVSMYLGOC-UHFFFAOYSA-N
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Description

4-Phenyloxane-4-carbaldehyde is an organic compound with the molecular formula C11H12O2 It is characterized by a phenyloxane ring structure with an aldehyde functional group attached to the fourth carbon atom

Mechanism of Action

Mode of Action

For instance, transformations of 4-oxo-4H-chromene-3-carbaldehyde in the presence of pentacarbonyliron and HMPA in benzene and toluene were studied, and their probable mechanism was proposed .

Action Environment

For instance, the presence of a benzene ring allows for resonance stabilization of benzylic carbocations, influencing where substitution occurs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyloxane-4-carbaldehyde typically involves the reaction of phenylmagnesium bromide with tetrahydropyran-4-one, followed by oxidation. The reaction conditions often include the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale oxidation processes using catalysts to improve yield and efficiency. The specific details of these methods are often proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 4-Phenyloxane-4-carbaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: 4-Phenyloxane-4-carboxylic acid.

    Reduction: 4-Phenyloxane-4-methanol.

    Substitution: Various substituted phenyl derivatives depending on the reagent used.

Scientific Research Applications

4-Phenyloxane-4-carbaldehyde has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    4-Phenyloxane-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    4-Phenyloxane-4-methanol: Similar structure but with a hydroxyl group instead of an aldehyde.

    4-Phenyl-2H-3,4,5,6-tetrahydropyran-4-carbaldehyde: A closely related compound with slight structural variations.

Uniqueness: 4-Phenyloxane-4-carbaldehyde is unique due to its specific combination of a phenyloxane ring and an aldehyde functional group

Properties

IUPAC Name

4-phenyloxane-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c13-10-12(6-8-14-9-7-12)11-4-2-1-3-5-11/h1-5,10H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEIVCCVSMYLGOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40496721
Record name 4-Phenyloxane-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40496721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66109-88-4
Record name 4-Phenyloxane-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40496721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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